structure elucidation of 5-Methylpiperidin-3-one hydrochloride
structure elucidation of 5-Methylpiperidin-3-one hydrochloride
An In-depth Technical Guide for the Structure Elucidation of 5-Methylpiperidin-3-one Hydrochloride
Foreword: A Holistic Approach to Molecular Characterization
In the realm of synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An error in structural assignment can invalidate subsequent biological, toxicological, and pharmacological data, leading to significant losses in time and resources. This guide addresses the comprehensive , a heterocyclic building block of interest in medicinal chemistry.
As your partner in analytical sciences, this document moves beyond a simple recitation of techniques. It embodies the mindset of a senior application scientist, emphasizing not just the 'what' but the 'why'—the strategic rationale behind the selection of each analytical method and the logical framework for integrating disparate data streams into a single, validated structural hypothesis. We will explore a multi-technique, self-validating workflow designed to provide irrefutable evidence for the compound's constitution, connectivity, and, where applicable, its stereochemistry.
Initial Assessment and Foundational Data: Mass Spectrometry
The first step in characterizing any new compound is to confirm its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial assessment, providing a highly accurate mass measurement that directly correlates to a unique elemental composition.
Expertise in Action: Why HRMS is Non-Negotiable
Low-resolution mass spectrometry provides the nominal mass, which can be ambiguous for molecules with different potential formulas. HRMS, particularly with techniques like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer, delivers mass accuracy typically within 5 ppm.[1][2] This precision is critical for distinguishing between isobaric compounds and provides a high degree of confidence in the elemental formula, a foundational piece of the structural puzzle.[2]
Experimental Protocol: HRMS Analysis
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Sample Preparation: Dissolve approximately 1 mg of 5-Methylpiperidin-3-one hydrochloride in 1 mL of a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
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Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
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Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺. The hydrochloride salt will dissociate in solution, and the free amine will be readily protonated.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The expected molecular formula for the free base is C₆H₁₁NO. The protonated molecule [C₆H₁₂NO]⁺ has a theoretical exact mass that the instrument will verify.
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Data Processing: Use the instrument's software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical value.
Fragmentation Analysis (MS/MS) for Connectivity Clues
Tandem mass spectrometry (MS/MS) provides the next layer of evidence by probing the molecule's connectivity.[3] By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that reveals key structural motifs.[2]
Table 1: Predicted HRMS and Key MS/MS Fragmentation Data
| Analysis Type | Expected Result | Interpretation |
| HRMS (ESI+) | [M+H]⁺ m/z: 114.0913 | Confirms Elemental Formula: C₆H₁₂NO (Theoretical m/z: 114.0919, Δ < 5 ppm) |
| MS/MS Fragment 1 | m/z ~86 | Loss of CO (28 Da), characteristic of cyclic ketones. |
| MS/MS Fragment 2 | m/z ~57 | Potential cleavage of the piperidine ring. |
| MS/MS Fragment 3 | m/z ~44 | Fragment corresponding to C₂H₆N⁺, indicative of the N-methyl and adjacent carbons. |
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[4] For 5-Methylpiperidin-3-one hydrochloride, the spectrum is expected to be dominated by features of the ketone, the secondary amine salt, and the aliphatic backbone.
The Causality Behind the Peaks
Each peak in an IR spectrum corresponds to the vibration of a specific chemical bond, which absorbs energy at a characteristic frequency.[4] For this molecule, we are particularly interested in three regions:
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The Carbonyl (C=O) Stretch: This will be a strong, sharp absorption and is one of the most identifiable peaks in the spectrum.
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The N-H Stretch: As a hydrochloride salt, the piperidine nitrogen is protonated (R₂NH₂⁺). This results in a broad, strong absorption, clearly distinguishing it from a free secondary amine.
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The C-H Stretch: These peaks confirm the presence of the aliphatic (sp³) framework.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
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Sample Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent disk.
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Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[5]
Table 2: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
| ~2700-2400 | Strong, Broad | N-H Stretch | Secondary Amine Hydrochloride (R₂NH₂⁺) |
| ~2950-2850 | Medium-Strong | C-H Stretch | Aliphatic CH₂, CH |
| ~1725 | Strong, Sharp | C=O Stretch | Ketone |
| ~1250-1000 | Medium | C-N Stretch | Aliphatic Amine[6] |
The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed picture of the molecular structure, establishing the carbon-hydrogen framework and the precise connectivity between atoms.[1][7] For 5-Methylpiperidin-3-one, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for complete and unambiguous assignment.
The Strategic Workflow: From 1D Scans to 2D Correlations
Experimental Protocol: NMR Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts.
-
Sample Preparation: Dissolve 5-10 mg of 5-Methylpiperidin-3-one hydrochloride in ~0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.
¹H NMR: The Proton Environment
The ¹H NMR spectrum reveals the chemical environment of each proton. Key features to expect include:
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A doublet for the methyl group protons at C5.
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Complex multiplets for the methylene protons (CH₂) of the piperidine ring.
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A downfield signal for the N-methyl group.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum shows a distinct signal for each unique carbon atom. The most downfield signal will be the carbonyl carbon, a key identifier.
2D NMR: Connecting the Dots
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This allows us to "walk" along the carbon chain, connecting neighboring CH-CH₂ groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful experiment for piecing together the entire molecular puzzle, connecting fragments and confirming the placement of the ketone and methyl groups. For instance, a correlation from the N-methyl protons to the carbons at C2 and C6 would confirm the N-methyl position.
Mandatory Visualization: HMBC Connectivity Diagram
Caption: Expected HMBC correlations to the C3 ketone carbon.
Table 3: Summary of Expected NMR Spectroscopic Data (in D₂O, 400 MHz)
| Nucleus | Technique | Expected Chemical Shift (ppm) | Multiplicity | Interpretation |
| ¹H | 1D | ~1.1-1.3 | Doublet | Methyl group at C5 |
| ~2.5-4.0 | Multiplets | Ring protons (C2, C4, C5, C6) | ||
| ~3.0 | Singlet | N-Methyl protons | ||
| ¹³C | 1D | ~205 | Singlet | C3 (Ketone Carbonyl) |
| ~55-65 | C2, C6 (adjacent to N) | |||
| ~40-50 | C4 | |||
| ~30-40 | C5 | |||
| ~45 | N-Methyl Carbon | |||
| ~15-20 | C5-Methyl Carbon | |||
| 2D | COSY | Correlations between H2-H4 (via H3 if present), H4-H5, H5-H6. | ||
| HSQC | Correlates each proton signal to its directly attached carbon. | |||
| HMBC | Key correlations: 5-CH₃ protons to C4, C5, C6; N-CH₃ protons to C2, C6. |
The Gold Standard for Stereochemistry: X-ray Crystallography
While NMR (specifically, NOESY experiments) can provide strong evidence for relative stereochemistry in solution, single-crystal X-ray crystallography provides absolute, unambiguous proof of the three-dimensional structure in the solid state.[9] It is the ultimate arbiter for confirming connectivity, conformation, and stereochemistry.
Authoritative Grounding
If a suitable single crystal can be grown, X-ray diffraction analysis provides precise bond lengths, bond angles, and the conformation of the piperidinone ring (e.g., chair or boat).[10][11] Crucially, it would definitively establish the relative stereochemistry of the methyl group at the C5 position.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. It involves slowly evaporating a solution of the pure compound in a suitable solvent or solvent system (e.g., ethanol/water, isopropanol/ether) until high-quality, single crystals form.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a 3D model of the molecule showing the precise position of each atom.
Integrated Strategy and Final Validation
The true power of this analytical approach lies not in any single technique, but in their synergistic integration. Each experiment provides a piece of the puzzle, and they must all converge on a single, consistent structure.
Mandatory Visualization: Integrated Elucidation Workflow
Caption: A self-validating workflow for structure elucidation.
Conclusion
The is a systematic process that relies on the convergence of evidence from multiple orthogonal analytical techniques. By starting with the foundational confirmation of the molecular formula via HRMS, identifying key functional groups with FTIR, and then meticulously assembling the molecular framework using a suite of 1D and 2D NMR experiments, we can arrive at a high-confidence structural assignment. For absolute proof of stereochemistry and solid-state conformation, single-crystal X-ray crystallography serves as the definitive gold standard. This integrated, self-validating methodology ensures the scientific integrity required for advancing compounds in research and development pipelines.
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